molecular formula C11H9N5O B6086194 2-(4H-1,2,4-triazol-4-ylmethyl)quinazolin-4(3H)-one

2-(4H-1,2,4-triazol-4-ylmethyl)quinazolin-4(3H)-one

Cat. No. B6086194
M. Wt: 227.22 g/mol
InChI Key: RNDKQGRKUYWIFM-UHFFFAOYSA-N
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Description

2-(4H-1,2,4-triazol-4-ylmethyl)quinazolin-4(3H)-one, commonly known as TQ, is a heterocyclic organic compound that has been extensively studied for its various biological activities. It is a promising compound for developing new drugs due to its unique chemical structure and biological properties.

Mechanism of Action

The mechanism of action of TQ is not fully understood, but it is believed to act through various signaling pathways, including the nuclear factor-kappaB (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphoinositide 3-kinase (PI3K)/Akt pathway. TQ has been shown to inhibit the activation of NF-κB, which is a key transcription factor involved in inflammation and cancer. TQ also inhibits the activity of MAPKs, which are involved in cell proliferation and survival. Additionally, TQ has been shown to activate the PI3K/Akt pathway, which is involved in cell survival and apoptosis.
Biochemical and Physiological Effects:
TQ has been shown to have various biochemical and physiological effects, including reducing inflammation, oxidative stress, and apoptosis. TQ has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). TQ also has antioxidant properties and can scavenge free radicals, which can cause oxidative damage to cells. Additionally, TQ has been shown to inhibit apoptosis, which is a programmed cell death process that occurs in various diseases, including cancer.

Advantages and Limitations for Lab Experiments

TQ has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. TQ can be easily synthesized in large quantities, making it an ideal compound for drug development. However, TQ also has some limitations for lab experiments, including its poor stability in acidic and basic conditions and its low bioavailability, which can limit its therapeutic potential.

Future Directions

There are several future directions for TQ research, including developing new synthetic methods to improve its stability and bioavailability, evaluating its therapeutic potential in various diseases, and investigating its mechanism of action in more detail. Additionally, TQ can be used as a lead compound for developing new drugs with improved efficacy and safety profiles. TQ research has the potential to lead to the development of new drugs for the treatment of various diseases, including cancer, viral infections, and inflammatory disorders.
Conclusion:
TQ is a promising compound for developing new drugs due to its unique chemical structure and biological properties. TQ has been extensively studied for its various biological activities, including anti-inflammatory, antioxidant, anticancer, antiviral, and antimicrobial properties. TQ has several advantages for lab experiments, including its low toxicity and high solubility, but also has some limitations, including its poor stability and low bioavailability. Future research on TQ has the potential to lead to the development of new drugs for the treatment of various diseases.

Synthesis Methods

TQ can be synthesized by various methods, including the reaction of 2-aminobenzamide with 4-chloromethyl-1,2,4-triazole in the presence of potassium carbonate, or by the reaction of 2-aminobenzamide with 4-azidomethyl-1,2,4-triazole in the presence of copper(I) iodide. The synthesis of TQ is relatively simple and can be achieved in good yields.

Scientific Research Applications

TQ has been extensively studied for its various biological activities, including anti-inflammatory, antioxidant, anticancer, antiviral, and antimicrobial properties. TQ has been shown to inhibit the growth of various cancer cells, including breast, lung, prostate, and colon cancer cells. It has also been shown to have antiviral activity against hepatitis C virus and herpes simplex virus. TQ has been used in various animal models to evaluate its therapeutic potential in diseases such as diabetes, obesity, and neurodegenerative disorders.

properties

IUPAC Name

2-(1,2,4-triazol-4-ylmethyl)-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O/c17-11-8-3-1-2-4-9(8)14-10(15-11)5-16-6-12-13-7-16/h1-4,6-7H,5H2,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDKQGRKUYWIFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)CN3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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